2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile is a heterocyclic compound characterized by a pyrrole ring that features amino, bromo, and dicarbonitrile substituents. This compound is notable for its diverse applications in medicinal chemistry, materials science, and biological research. Its molecular formula is , and it has a molecular weight of approximately 211.02 g/mol. The compound is recognized for its potential as a building block in the synthesis of bioactive molecules and organic electronic materials .
This compound is classified under the category of pyrrole derivatives, which are known for their significant roles in various chemical and biological processes. The compound's unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile typically involves the reaction of pyrrole derivatives with brominating agents and nitrile sources. A common method includes:
In industrial settings, the synthesis may be optimized through adjustments in reaction conditions, including solvent choice, temperature control, and reaction duration to enhance yield and minimize by-products.
The molecular structure of 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile features:
The structural formula can be represented as follows:
Key data includes:
2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile can undergo several types of reactions:
These reactions often require specific conditions such as temperature adjustments, solvent selection, and the presence of catalysts to drive the desired transformations effectively .
The mechanism of action for 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile involves its reactivity due to the presence of multiple functional groups:
This reactivity underpins its utility in synthesizing compounds with potential therapeutic effects.
Relevant data include:
2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile has several important applications:
Functionalized pyrroles demonstrate remarkable biological activities, positioning them as valuable pharmacophores in drug discovery. The 3,4-dicarbonitrile motif enhances hydrogen-bonding capacity and dipole moment, facilitating targeted interactions with biological macromolecules. Recent research highlights the potent antitumor properties of structurally related pyrrole-3,4-dicarbonitrile derivatives. In vitro cytotoxicity assays against human adenocarcinoma cell lines (LoVo colon, MCF-7 breast, SK-OV-3 ovary) revealed that specific derivatives exhibit dose- and time-dependent cytotoxic activity, with compounds 4a and 4d showing exceptional potency against LoVo colon cancer cells [2].
Table 1: Clinically Significant Pyrrole-Based Pharmacological Agents
Compound | Molecular Target | Therapeutic Application | Structural Features |
---|---|---|---|
Sunitinib | Multiple receptor tyrosine kinases | Advanced renal cell carcinoma | 5-(fluoropyrrole)-2-oxindole core |
Vorolanib (X-82) | VEGFR/PDGFR/CSF | Anti-angiogenic cancer therapy | Diaryl pyrrole dicarbonitrile |
Ulixertinib | ERK1/2 kinases | MAPK pathway-dependent cancers | Pyrrole carboxamide derivative |
Toceranib | Receptor tyrosine kinases | Veterinary oncology | Sunitinib analogue |
The structure-activity relationship (SAR) studies indicate that the carbonyl group in pyrrole derivatives significantly influences biological activity, serving as a key pharmacophoric element for target binding [2]. Additionally, pyrrole derivatives demonstrate antimicrobial potential, with compounds like BM212 exhibiting potent antimycobacterial activity against Mycobacterium tuberculosis strains (MIC: 0.7-1.5 μg/mL), likely through novel mechanisms distinct from existing tuberculosis therapies . The presence of amino and cyano groups at adjacent positions creates hydrogen-bond donor/acceptor pairs that enhance interactions with enzymatic binding sites, while bromination at the 5-position modulates lipophilicity and membrane permeability—critical parameters for bioavailability.
The synthetic chemistry of pyrrole-3,4-dicarbonitriles has evolved through strategic methodological advancements. Early approaches relied on the Paal-Knorr synthesis (condensation of 1,4-dicarbonyls with amines) and Hantzsch method (reaction of β-ketoesters, amines, and α-haloketones), which offered limited functional group diversity [4] [7]. Contemporary synthetic routes now provide efficient access to highly substituted derivatives:
Huisgen Cycloaddition Approach: Modern protocols employ 1,3-dipolar cycloaddition reactions between benzimidazolium bromide salts and dipolarophile alkynes. This method enables the synthesis of polysubstituted pyrroles under reflux in 1,2-epoxybutane, serving as both solvent and reagent. The mechanism proceeds through N-ylide intermediates generated in situ, followed by [3+2] cycloaddition and subsequent ring opening to afford the pyrrole products. Structural confirmation utilizes advanced analytical techniques including IR (characteristic NH₂ stretch: 3358-3427 cm⁻¹), multinuclear NMR, and X-ray crystallography [2].
Tetracarbonitrile Transformation: An alternative route involves the synthesis of 5-aminopyrrole-3,4-dicarbonitriles from 4-aryl-4-oxobutane-1,1,2,2-tetracarbonitriles. This transformation enables the introduction of diverse aryl substituents at the pyrrole 5-position [3].
Table 2: Comparative Analysis of Synthetic Methods for Pyrrole-3,4-dicarbonitrile Derivatives
Synthetic Method | Key Intermediates | Reaction Conditions | Functional Group Tolerance | Yield Range |
---|---|---|---|---|
Huisgen Cycloaddition | Benzimidazolium salts, alkynes | Reflux in 1,2-epoxybutane | Moderate | 45-78% |
Tetracarbonitrile Cyclization | 4-Aryl-4-oxobutane tetracarbonitriles | Basic conditions | High | 60-85% |
Van Leusen TosMIC Reaction | Tosylmethyl isocyanide, enones | Base-mediated cyclization | High | 50-92% |
The structural complexity achievable through these methods is exemplified by 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile (CAS#: 98130-58-6), characterized by its molecular formula (C₆H₃BrN₄), molecular weight (211.02 g/mol), and distinctive SMILES notation (N#CC1=C(N)NC(Br)=C1C#N) [5] [8] [10]. Single-crystal X-ray diffraction analysis confirms the planarity of the pyrrole ring and relative positioning of substituents in related derivatives, providing crucial structural insights for rational drug design [2].
Halogenation, particularly bromination, profoundly influences the physicochemical properties and biological activities of pyrrole derivatives. Bromine serves as an ortho-directing group for electrophilic substitution and enhances intermolecular interactions through halogen bonding. The bromo substituent in 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile impacts electronic distribution within the pyrrole ring, as evidenced by altered chemical shifts in ¹H-NMR spectroscopy and distinctive IR absorption patterns [5]. Key functional consequences include:
Reactivity Modulation: The electron-withdrawing nature of bromine decreases electron density at C3 and C4 positions, enhancing susceptibility to nucleophilic attack on adjacent carbonitrile groups. This facilitates further derivatization through nucleophilic addition or cyclocondensation reactions [8] [10].
Biological Activity Enhancement: Brominated pyrroles demonstrate improved cytotoxicity profiles compared to non-halogenated analogues. In Daphnia magna toxicity assays, brominated derivatives exhibited moderate to high toxicity, suggesting enhanced bioactivity [2]. The bromo group's size and lipophilicity contribute to enhanced membrane penetration and target binding, particularly in sterically constrained enzymatic pockets.
Supramolecular Interactions: Crystallographic studies reveal that bromine participates in halogen bonding (C-Br•••O/N) and short contacts that influence solid-state packing. These interactions potentially mimic halogen bonding in biological targets, particularly protein kinases where such interactions contribute to binding affinity and selectivity [2] .
Table 3: Impact of Halogen Substituents on Pyrrole Derivative Properties
Halogen | Electronegativity | Lipophilicity (π) | Bond Length (C-X, Å) | Biological Effect |
---|---|---|---|---|
Bromine | 2.96 | 0.86 | 1.90 | Enhanced cytotoxicity, improved bioavailability |
Chlorine | 3.16 | 0.71 | 1.77 | Moderate activity improvement |
Iodine | 2.66 | 1.12 | 2.09 | Increased toxicity, potential radiolabeling |
Fluorine | 3.98 | 0.14 | 1.35 | Altered metabolism, enhanced binding |
In antitumor applications, brominated pyrrole derivatives disrupt critical signaling pathways, particularly through inhibition of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases—validated targets in anti-angiogenic cancer therapy. Molecular modeling suggests that the bromo substituent occupies a hydrophobic subpocket adjacent to the ATP-binding site, enhancing inhibitor affinity [2] . This targeted binding, combined with the electron-withdrawing dicarbonitrile groups that stabilize the bioactive conformation, makes 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile a valuable synthon for developing kinase inhibitors with improved pharmacological profiles.
Table 4: Chemical Identifiers for 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile
Identifier Type | Value |
---|---|
CAS Registry Number | 98130-58-6 |
IUPAC Name | 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile |
Molecular Formula | C₆H₃BrN₄ |
Molecular Weight | 211.02 g/mol |
SMILES | N#CC1=C(N)NC(Br)=C1C#N |
InChI Key | YOKMIDCZQYUXOI-UHFFFAOYSA-N |
Canonical SMILES | NC1NC(Br)=C(C#N)C=1C#N |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7